molecular formula C19H26N2O3 B1495881 tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1495881
M. Wt: 330.4 g/mol
InChI Key: MMBTYHLAANACEW-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butylcis-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry .

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl (4aR,7aR)-6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-9-17(22)15-12-20(13-16(15)21)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+/m1/s1

InChI Key

MMBTYHLAANACEW-CVEARBPZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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